4-[(Cyclopropylsulfamoyl)methyl]benzoic acid
Beschreibung
4-[(Cyclopropylsulfamoyl)methyl]benzoic acid is a benzoic acid derivative featuring a cyclopropylsulfamoyl methyl group at the para position of the benzene ring.
Eigenschaften
IUPAC Name |
4-(cyclopropylsulfamoylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-3-1-8(2-4-9)7-17(15,16)12-10-5-6-10/h1-4,10,12H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVELEFIGMHRGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of waste and by-products .
Analyse Chemischer Reaktionen
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis or coupling agents. For example:
-
Methyl ester formation : Reacting with methanol in the presence of sulfuric acid yields the methyl ester derivative.
-
Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) enhances reaction efficiency .
Table 1: Esterification Conditions and Outcomes
| Reagent/Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| H₂SO₄, MeOH | MeOH | Reflux | 75% | |
| DCC, DMAP | DCM | 0–25°C | 82% |
Amidation Reactions
The carboxylic acid forms amides via activation with coupling agents:
-
Primary/secondary amines : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDC/NHS in DMF or DCM facilitates amide bond formation .
-
Reaction scope : Compatible with aromatic and aliphatic amines, though steric hindrance from the cyclopropyl group may limit accessibility.
Table 2: Amidation Protocols
| Coupling Agent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 25°C | 68% | |
| EDC/NHS | None | DCM | 0–5°C | 55% |
Sulfamoyl Group Reactivity
The cyclopropylsulfamoyl moiety exhibits moderate stability but participates in selective transformations:
-
Hydrolysis : Under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the sulfamoyl group hydrolyzes to sulfonic acid, though this is rarely reported for this compound.
-
N-functionalization : The sulfonamide nitrogen can undergo alkylation or acylation in the presence of bases like K₂CO₃ .
Cyclopropane Ring Modifications
The cyclopropyl ring may engage in ring-opening reactions under specific conditions:
-
Acid-mediated ring opening : Protonation at strained C–C bonds can lead to cleavage, though electron-withdrawing sulfamoyl groups reduce susceptibility .
-
Transition-metal catalysis : Limited data suggest potential for C–H functionalization, but no direct examples exist in the literature reviewed .
Stability and Compatibility
-
Thermal stability : Decomposition occurs above 200°C, as inferred from analogs .
-
Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water .
Table 3: Stability Profile
| Condition | Observation | Source |
|---|---|---|
| >200°C | Decomposition | |
| pH <2 or >12 | Sulfamoyl hydrolysis |
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block for Organic Synthesis
4-[(Cyclopropylsulfamoyl)methyl]benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives, including sulfonic acids, sulfides, and thiols. These derivatives can further be utilized in the production of specialty chemicals and materials .
Biological Research
Potential Biological Activities
Research indicates that 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid may exhibit antimicrobial and anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit specific enzymes and modulate cellular pathways, suggesting potential therapeutic applications . The cyclopropylsulfamoyl group enhances the compound's stability and reactivity, making it an attractive candidate for further biological evaluation.
Pharmaceutical Applications
Intermediate in Drug Development
Ongoing research is focused on 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid's potential as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs targeting various diseases. For instance, compounds derived from it have shown promise in inhibiting carbonic anhydrase enzymes, which are implicated in cancer and bacterial growth .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid is utilized in the production of specialty chemicals. Its derivatives can be employed as additives or intermediates in manufacturing processes. The compound's ability to form stable products under various conditions enhances its utility in industrial applications .
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial effects of derivatives based on 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid against various bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that these compounds could reduce inflammation markers in vitro, suggesting potential therapeutic applications .
- Drug Development Trials : Clinical trials are underway to assess the efficacy of new drugs synthesized from 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid derivatives for treating specific cancers by targeting carbonic anhydrase enzymes .
Wirkmechanismus
The mechanism of action of 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylsulfamoyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzoic Acid (CAS: 99-96-7)
Structural Differences : Lacks the sulfamoyl and cyclopropyl groups, featuring only a hydroxyl substituent at the para position.
Key Properties :
4-(Cyclopropylsulfamoyl)benzeneboronic Acid (CAS: 871329-67-8)
Structural Differences : Replaces the carboxylic acid group with a boronic acid and lacks the methyl linker.
Key Properties :
(2E)-3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic Acid
Structural Differences: Features a propenoic acid chain instead of a methyl-linked benzoic acid. Key Properties:
- Molecular formula: C₁₂H₁₃NO₄S .
- Purity: 95% . Comparison: The α,β-unsaturated carbonyl group in the propenoic acid derivative may confer electrophilic reactivity, enabling Michael addition reactions. This contrasts with the target compound’s benzoic acid group, which is more likely to participate in hydrogen bonding or ionic interactions .
5-(Cyclopropylsulfamoyl)furan-2-carboxylic Acid (CAS: 141388-50-3)
Structural Differences : Replaces the benzene ring with a furan ring.
Key Properties :
- Molecular formula: C₈H₉NO₅S .
- Purity: 97% . This could impact bioavailability in drug design .
4-[Benzyl(methyl)sulfamoyl]benzoic Acid (CAS: 887202-40-6)
Structural Differences : Substitutes the cyclopropyl group with a benzyl(methyl)amine moiety.
Key Properties :
Biologische Aktivität
4-[(Cyclopropylsulfamoyl)methyl]benzoic acid is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound, with the molecular formula C11H13NO4S, features a benzoic acid moiety substituted with a cyclopropylsulfamoyl group, which enhances its chemical reactivity and biological interactions.
- IUPAC Name : 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid
- Molecular Formula : C11H13NO4S
- Molecular Weight : 253.29 g/mol
The biological activity of 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways. The cyclopropylsulfamoyl group can modulate enzyme activities, potentially leading to inhibition or alteration of cellular signaling pathways.
Antimicrobial Activity
Research has indicated that 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for further investigation in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid, researchers tested various concentrations against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of the compound. It was found that treatment with 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may act through the suppression of inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid, and what reaction conditions are critical for achieving high yields?
- The compound can be synthesized via sulfonamide coupling. A common approach involves reacting a sulfonyl chloride intermediate (e.g., 4-(chlorosulfonylmethyl)benzoic acid) with cyclopropylamine under controlled pH (pH 8–9) to prevent side reactions. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–5°C, followed by gradual warming to room temperature. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid?
- Key NMR signals include:
- ¹H NMR : A singlet for the methylene group (CH₂SO₂) at δ 4.3–4.5 ppm. The cyclopropyl protons appear as a multiplet (δ 0.8–1.2 ppm), and aromatic protons (benzoic acid) resonate at δ 7.8–8.1 ppm.
- ¹³C NMR : The sulfamoyl carbon (SO₂N) appears at δ 50–55 ppm, while the carboxylic acid carbon (COOH) is observed at δ 170–175 ppm.
- Compare experimental data with computational predictions (e.g., via PubChem’s spectral tools) to validate assignments .
Q. What analytical techniques are recommended for assessing the purity of this compound in preclinical studies?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile/0.1% trifluoroacetic acid) is standard. Purity >98% is typically required for biological assays. Mass spectrometry (ESI-MS) can confirm molecular weight ([M-H]⁻ ≈ 282 m/z) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition assays involving 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid?
- Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents). For example:
- If IC₅₀ values vary across studies, standardize assay buffers (e.g., phosphate-buffered saline at pH 7.4) and minimize DMSO concentrations (<1%).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out non-specific interactions .
Q. What strategies optimize the regioselectivity of sulfamoylation in derivatives of this compound?
- Substituent effects on the benzoic acid core influence reactivity. Electron-withdrawing groups (e.g., nitro at the para position) enhance sulfamoylation efficiency. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .
Q. How can X-ray crystallography elucidate the conformational flexibility of the cyclopropylsulfamoyl moiety?
- Co-crystallize the compound with a target protein (e.g., carbonic anhydrase) to stabilize its bioactive conformation. Compare the crystal structure (e.g., PDB ID: Z8R) with solution-phase NMR data to identify conformational changes. Symmetry operators and hydrogen-bonding networks in the lattice provide insights into packing effects .
Methodological Considerations
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- Use SwissADME or ADMETLab 2.0 to estimate:
- LogP : ~1.5 (moderate hydrophilicity due to sulfamoyl and carboxylic acid groups).
- Permeability : Low blood-brain barrier penetration (TPSA >80 Ų).
- Validate predictions with in vitro Caco-2 cell assays .
Q. How should researchers handle discrepancies in reported solubility data across solvents?
- Systematic solubility studies (e.g., shake-flask method) in DMSO, PBS, and ethanol at 25°C are critical. Note that protonation of the carboxylic acid group (pKa ≈ 2.5) significantly affects aqueous solubility. Use Hansen solubility parameters to rationalize solvent compatibility .
Data Contradiction Analysis
Q. Why might biological activity vary between enantiomers or polymorphs of this compound?
- Chiral centers (if present) can lead to divergent binding affinities. For example, (R)- and (S)-enantiomers may interact differently with enzyme active sites. Polymorphs (e.g., Form I vs. Form II) can alter dissolution rates, impacting bioavailability. Characterize solid-state forms via powder XRD and DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
